molecular formula C16H19ClN6O2 B12488533 2-(azepan-1-yl)-N-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine

2-(azepan-1-yl)-N-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B12488533
M. Wt: 362.81 g/mol
InChI Key: OXTIOYIUXXGCBO-UHFFFAOYSA-N
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Description

2-(AZEPAN-1-YL)-N4-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that includes an azepane ring, a chlorophenyl group, and a nitropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AZEPAN-1-YL)-N4-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of azepane with 4-chlorophenyl isocyanate to form an intermediate, which is then reacted with 5-nitropyrimidine-4,6-diamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(AZEPAN-1-YL)-N4-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

2-(AZEPAN-1-YL)-N4-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(AZEPAN-1-YL)-N4-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(AZEPAN-1-YL)-2-(4-CHLOROPHENYL)ACETIC ACID HCL: Shares the azepane and chlorophenyl groups but differs in the acetic acid moiety.

    2-(AZEPAN-1-YL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE: Similar structure but with an acetamide group instead of the nitropyrimidine moiety.

Uniqueness

2-(AZEPAN-1-YL)-N4-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19ClN6O2

Molecular Weight

362.81 g/mol

IUPAC Name

2-(azepan-1-yl)-4-N-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C16H19ClN6O2/c17-11-5-7-12(8-6-11)19-15-13(23(24)25)14(18)20-16(21-15)22-9-3-1-2-4-10-22/h5-8H,1-4,9-10H2,(H3,18,19,20,21)

InChI Key

OXTIOYIUXXGCBO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-])N

Origin of Product

United States

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